molecular formula C26H30N6O2 B2544353 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-17-2

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2544353
CAS RN: 378204-17-2
M. Wt: 458.566
InChI Key: OQIFEGYZIUMSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.566. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of purine-2,6-dione, similar to the compound , have shown significant analgesic and anti-inflammatory activities. A study by Zygmunt et al. (2015) demonstrated that benzylamide and phenylpiperazinamide derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl exhibited stronger analgesic effects compared to acetylsalicylic acid in writhing and formalin tests. These compounds also exhibited phosphodiesterase inhibitory activity, suggesting a new class of analgesic and anti-inflammatory agents worth further evaluation (Zygmunt et al., 2015).

Antidepressant and Anxiolytic Effects

Another area of research focuses on the psychotropic potential of purine-2,6-dione derivatives. Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Selected compounds displayed antidepressant-like effects in forced swim tests and anxiolytic-like activities in the four-plate test in mice. This suggests the therapeutic potential of these compounds for mood disorders (Chłoń-Rzepa et al., 2013).

Kinase Inhibitory Activity and Antitumor Effects

Compounds structurally related to "8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione" have been evaluated for their antitumor potency. Yang et al. (2012) described the optimization of a hit compound targeting EGFR-activating and resistance mutations, showing significant in vitro and in vivo antitumor effects against non-small-cell lung cancer cell lines. This highlights the potential of such compounds as kinase inhibitors with therapeutic implications in cancer treatment (Yang et al., 2012).

Antibacterial Activity

Some derivatives have been synthesized and evaluated for their antibacterial properties. Merugu et al. (2010) conducted a study on benzyl piperazine derivatives with pyrimidine and isoindolinedione, which showed promising results in screening for antibacterial activity. This suggests the potential application of these compounds in developing new antibacterial agents (Merugu et al., 2010).

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-29-23-22(24(33)28-26(29)34)32(14-8-13-20-9-4-2-5-10-20)25(27-23)31-17-15-30(16-18-31)19-21-11-6-3-7-12-21/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIFEGYZIUMSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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